6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine
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Overview
Description
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is typically carried out in dry toluene at 140°C under microwave conditions, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up reactions and late-stage functionalization demonstrated in laboratory settings suggest that similar conditions could be adapted for industrial synthesis. The use of microwave irradiation and eco-friendly, additive-free conditions are particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dry toluene.
Temperature: Elevated temperatures, often achieved through microwave irradiation, are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminated derivatives, which may have different biological activities .
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly as inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including those involved in cardiovascular disorders and type 2 diabetes.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory and hyperproliferative disorders .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine: Similar in structure but with a methyl group instead of a trifluoromethyl group.
[1,2,4]Triazolo[1,5-A]pyridine-5-carbonitrile: Another derivative with a cyano group at the 5-position.
Uniqueness
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group. These substituents enhance its chemical reactivity and potential biological activity compared to similar compounds. The trifluoromethyl group, in particular, is known for its ability to increase the lipophilicity and metabolic stability of compounds, which can be advantageous in drug development .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-6(7(9,10)11)13-14(5)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVENQCVJWDWULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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